molecular formula C12H11NO3 B1202240 Ethyl 2-hydroxyquinoline-4-carboxylate CAS No. 5466-27-3

Ethyl 2-hydroxyquinoline-4-carboxylate

Cat. No. B1202240
CAS RN: 5466-27-3
M. Wt: 217.22 g/mol
InChI Key: WTHATVQLTWYSCI-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxyquinoline-4-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 . The compound is stored under nitrogen at a temperature of 4°C .


Synthesis Analysis

The synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate and its derivatives has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for Ethyl 2-hydroxyquinoline-4-carboxylate is 1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14) . The InChI key is WTHATVQLTWYSCI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxyquinoline-4-carboxylate has a density of 1.2±0.1 g/cm3 . Its boiling point is 421.0±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.5±3.0 kJ/mol . The flash point is 208.4±28.7 °C . The index of refraction is 1.569 .

Scientific Research Applications

Anticancer Applications

Ethyl 2-hydroxyquinoline-4-carboxylate derivatives have been studied for their potential anticancer properties. Quinoline motifs are present in various therapeutic agents and have shown a broad spectrum of bio-responses, including anticancer activities . The compound’s ability to interfere with cancer cell proliferation makes it a candidate for further research in oncology.

Antioxidant Properties

Research indicates that quinoline derivatives exhibit significant antioxidant properties . These properties are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases.

Anti-Inflammatory Activity

The anti-inflammatory activity of quinoline compounds has been documented, suggesting that Ethyl 2-hydroxyquinoline-4-carboxylate could be used in the development of new anti-inflammatory drugs . This application is particularly relevant in the treatment of chronic inflammatory diseases.

Antimalarial Activity

Quinoline derivatives have a long history of use in antimalarial drugs. The structural similarity of Ethyl 2-hydroxyquinoline-4-carboxylate to other quinoline-based antimalarials points to its potential application in this field .

Antimicrobial and Antibacterial Effects

The compound has shown promise in antimicrobial and antibacterial applications. Its effectiveness against various bacterial strains makes it a valuable asset in the development of new antibiotics .

Drug Synthesis and Biochemistry

Ethyl 2-hydroxyquinoline-4-carboxylate serves as an intermediate in the synthesis of more complex drug molecules. Its role in drug synthesis is supported by its solubility in water and polar organic solvents, making it versatile for various biochemical applications.

Safety and Hazards

Ethyl 2-hydroxyquinoline-4-carboxylate is classified as harmful . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

ethyl 2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHATVQLTWYSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203115
Record name 4-Ethoxycarbonyl-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-hydroxyquinoline-4-carboxylate

CAS RN

5466-27-3
Record name 4-Ethoxycarbonyl-2-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5466-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxycarbonyl-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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